N-butyl-4-(2-((2-((2,5-diethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
N-butyl-4-(2-((2-((2,5-diethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Fluorophore Applications
Compounds with structural similarities, such as those involving imidazolyl and benzamide functionalities, have been studied for their photophysical properties. For example, a novel class of blue-emitting fluorophores based on N-2-aryl-1,2,3-triazoles has been synthesized, demonstrating significant absorption and emission in the blue and green regions, with applications in fluorescent materials and optical devices (Padalkar et al., 2015).
Antihypertensive Activity
N-(biphenylylmethyl)imidazoles have been identified as potent, orally active antihypertensives, highlighting the therapeutic potential of imidazole-based compounds in cardiovascular diseases (Carini et al., 1991).
Antiulcer and Cytoprotective Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antisecretory and cytoprotective agents for treating ulcers, showcasing the utility of imidazole derivatives in gastroprotective therapies (Starrett et al., 1989).
Impurity Analysis in Pharmaceutical Compounds
The identification, isolation, and synthesis of impurities in pharmaceuticals, such as Repaglinide, involve complex imidazole and benzamide derivatives, underscoring the importance of these functional groups in pharmaceutical chemistry and quality control (Kancherla et al., 2018).
Enzyme Inhibition for Medicinal Chemistry
N-substituted benzamides, including imidazole derivatives, have been synthesized and evaluated for their inhibitory activity against various enzymes, indicating their potential in developing new therapeutic agents (Saeed et al., 2015).
Properties
IUPAC Name |
N-butyl-4-[2-[2-(2,5-diethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-4-7-14-27-25(32)19-8-10-20(11-9-19)30-16-15-28-26(30)35-18-24(31)29-22-17-21(33-5-2)12-13-23(22)34-6-3/h8-13,15-17H,4-7,14,18H2,1-3H3,(H,27,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZREHFXQYDZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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